molecular formula C9H8FIO2 B2653023 Ethyl 3-fluoro-5-iodobenzoate CAS No. 850864-48-1

Ethyl 3-fluoro-5-iodobenzoate

Cat. No.: B2653023
CAS No.: 850864-48-1
M. Wt: 294.064
InChI Key: UXBIJQIHOKZIBY-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-iodobenzoate is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-5-iodobenzoate can be synthesized through several methods. One common method involves the esterification of 3-fluoro-5-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoro-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-5-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which allows it to participate in a wide range of chemical reactions. The combination of these substituents also imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in various applications .

Properties

IUPAC Name

ethyl 3-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBIJQIHOKZIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850864-48-1
Record name ethyl 3-fluoro-5-iodobenzoate
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